3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a dichlorophenyl group and a hydroxyphenylmethylideneamino group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions. The dichlorophenyl group is introduced via electrophilic aromatic substitution, while the hydroxyphenylmethylideneamino group is formed through a condensation reaction between an aldehyde and an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH3) in methanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares structural similarities with the hydroxyphenyl and chlorophenyl groups.
Sulfur compounds: Exhibit similar reactivity patterns in terms of oxidation and reduction reactions.
Diethyl malonate: Used in similar synthetic routes for building complex organic molecules.
Uniqueness
3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
Molecular Formula |
C17H12Cl2N4O2 |
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Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H12Cl2N4O2/c18-11-3-6-13(14(19)7-11)15-8-16(22-21-15)17(25)23-20-9-10-1-4-12(24)5-2-10/h1-9,24H,(H,21,22)(H,23,25)/b20-9- |
InChI Key |
NMKFICHZHAJPMS-UKWGHVSLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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